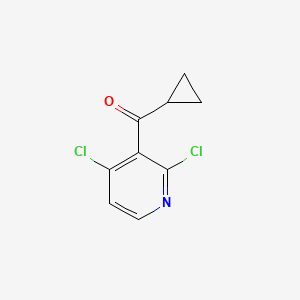
Cyclopropyl(2,4-dichloropyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(2,4-dichloropyridin-3-yl)methanone is an organic compound with the molecular formula C9H7Cl2NO. It is characterized by a cyclopropyl group attached to a pyridine ring substituted with two chlorine atoms at the 2 and 4 positions and a methanone group at the 3 position. This compound is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(2,4-dichloropyridin-3-yl)methanone typically involves the reaction of cyclopropyl ketone with 2,4-dichloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropyl(2,4-dichloropyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
Cyclopropyl(2,4-dichloropyridin-3-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Cyclopropyl(2,4-dichloropyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropyl(2,3-dichloropyridin-4-yl)methanone
- Cyclopropyl(2,4-dichloropyridin-5-yl)methanone
- Cyclopropyl(3,4-dichloropyridin-2-yl)methanone
Uniqueness
Cyclopropyl(2,4-dichloropyridin-3-yl)methanone is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H7Cl2NO |
|---|---|
Poids moléculaire |
216.06 g/mol |
Nom IUPAC |
cyclopropyl-(2,4-dichloropyridin-3-yl)methanone |
InChI |
InChI=1S/C9H7Cl2NO/c10-6-3-4-12-9(11)7(6)8(13)5-1-2-5/h3-5H,1-2H2 |
Clé InChI |
GXKYIDYFORHEED-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)C2=C(C=CN=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B13093943.png)
![4-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093947.png)
![3-(2-Fluorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13093961.png)
![Tert-butyl (4,5-dichloro-9H-pyrimido[4,5-B]indol-2-YL)carbamate](/img/structure/B13093974.png)
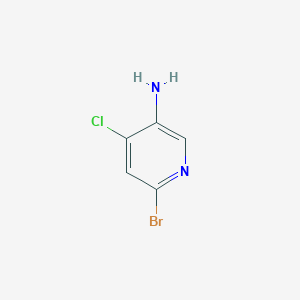
![[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine](/img/structure/B13093994.png)
![Tetrakis[(R)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B13094007.png)

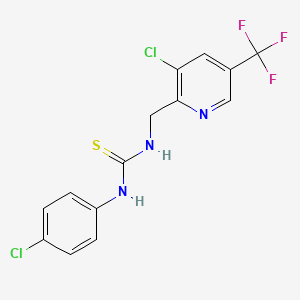
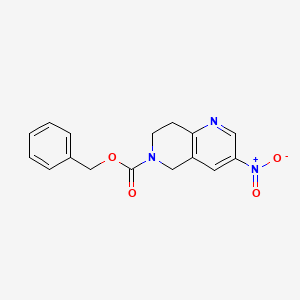
![Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B13094034.png)
![2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide](/img/structure/B13094035.png)
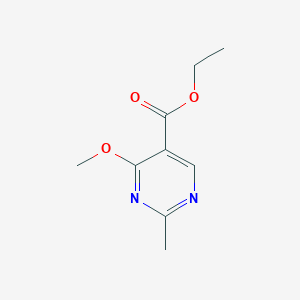
![ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B13094038.png)
